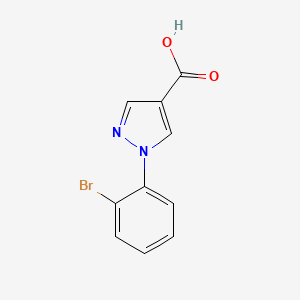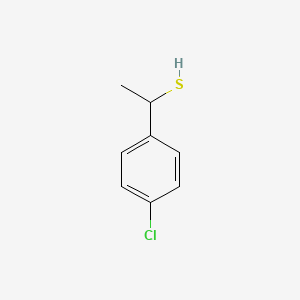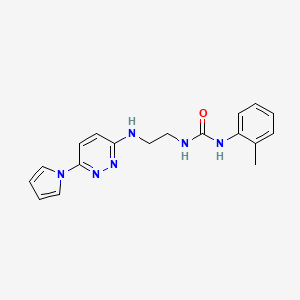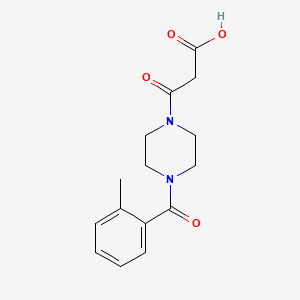
1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromophenyl group and the carboxylic acid moiety in the compound suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with appropriate diketones or similar precursors. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . Another example includes the synthesis of a pyrazole derivative through the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . These methods highlight the versatility of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction techniques. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined using X-ray diffraction analysis . The crystal packing of some antipyrine-like derivatives, which are structurally similar to pyrazoles, is stabilized by hydrogen bonds and π-interactions, as revealed by Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, indicating the potential for functionalization at specific positions on the pyrazole ring . The presence of a bromine atom in the this compound structure suggests that it could also be used in similar reactions, as bromine is a good leaving group in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of a related compound were investigated in solvents with different polarities, showing variations in extinction coefficients and quantum yield . The vibrational frequencies and electronic absorption spectra of these compounds can be studied using FT-IR, FT-Raman, and UV-vis spectroscopy, providing insights into their stability and electronic transitions . Additionally, the HOMO-LUMO gap obtained from theoretical calculations can indicate the electronic properties and reactivity of the molecule .
Applications De Recherche Scientifique
Synthesis and Biological Applications
1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a building block for synthesizing biologically active compounds. Pyrazole carboxylic acid derivatives, like this compound, are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are pivotal in medicinal chemistry due to their versatile synthetic applicability and biological activity. The summarized literature emphasizes the synthesis methods of pyrazole carboxylic acid derivatives and their biological applications in detail, providing a guide for scientists in the field of medicinal chemistry (Cetin, 2020).
Utility in Heterocyclic Compound Synthesis
The compound is utilized as a building block for the synthesis of various classes of heterocyclic compounds. The unique reactivity and structural features of compounds like this compound make them valuable for synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Its importance in the synthesis of heterocycles and dyes is highlighted by the recent progress in the chemistry of such compounds. They offer mild reaction conditions for generating a wide range of products from diverse precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).
Applications in Anticancer Agent Development
The compound is also significant in the development of anticancer agents. It serves as a foundation for Knoevenagel condensation products, which are pivotal in the generation of α, β‐unsaturated ketones/carboxylic acids. These products exhibit remarkable anticancer activity by targeting various cancer targets like DNA, microtubules, Topo‐I/II, and kinases. The review underscores the efficiency of Knoevenagel condensation explored in the past years to generate molecules of pharmacological interest, predominantly toward cancer (Tokala et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound would depend on its potential applications. For example, if the compound showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
1-(2-bromophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLYIMZWMOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)


![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)
![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)


![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)
![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)
![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)